tert-Butyl N-{[1-(4-formylbenzoyl)piperidin-3-yl]methyl}carbamate
Description
tert-Butyl N-{[1-(4-formylbenzoyl)piperidin-3-yl]methyl}carbamate is a carbamate-protected amine derivative featuring a piperidine core substituted with a 4-formylbenzoyl group at the nitrogen atom and a tert-butyl carbamate moiety on the methylene side chain. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of targeted therapeutics, due to its reactive aldehyde group, which enables conjugation with nucleophiles (e.g., amines in Schiff base formation). The tert-butyl carbamate (Boc) group acts as a protective moiety for the amine, ensuring stability during synthetic transformations .
Properties
Molecular Formula |
C19H26N2O4 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
tert-butyl N-[[1-(4-formylbenzoyl)piperidin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C19H26N2O4/c1-19(2,3)25-18(24)20-11-15-5-4-10-21(12-15)17(23)16-8-6-14(13-22)7-9-16/h6-9,13,15H,4-5,10-12H2,1-3H3,(H,20,24) |
InChI Key |
KSLAUFQKNHYDGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN(C1)C(=O)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{[1-(4-formylbenzoyl)piperidin-3-yl]methyl}carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a piperidine derivative under controlled conditions. The reaction is often catalyzed by palladium and requires specific solvents such as 1,4-dioxane . The process may also involve the use of other reagents like cesium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{[1-(4-formylbenzoyl)piperidin-3-yl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl N-{[1-(4-formylbenzoyl)piperidin-3-yl]methyl}carbamate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-{[1-(4-formylbenzoyl)piperidin-3-yl]methyl}carbamate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the context of its use, such as in medicinal chemistry or biological studies .
Comparison with Similar Compounds
Key Observations :
- The target compound is distinguished by its 4-formylbenzoyl group , which provides a reactive handle absent in methoxycyclohexyl or methyl-substituted analogs. This feature makes it valuable for bioconjugation or covalent inhibitor design.
- Stereochemistry plays a critical role in analogs like tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate, where the 3R,5S configuration may influence binding affinity in chiral environments .
Physicochemical and Reactivity Profiles
- Reactivity : The target’s aldehyde group enables nucleophilic addition (e.g., forming hydrazones or oximes), whereas methyl or methoxy-substituted analogs lack this reactivity.
- Lipophilicity : Methoxy and trifluoromethyl groups (e.g., tert-Butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate, ) increase logP values, enhancing membrane permeability compared to the polar aldehyde group .
- Stability : The Boc group in all analogs confers stability to acidic conditions, though the aldehyde in the target may necessitate inert storage conditions to prevent oxidation .
Biological Activity
tert-Butyl N-{[1-(4-formylbenzoyl)piperidin-3-yl]methyl}carbamate is a complex organic compound belonging to the carbamate class, characterized by its unique structural features, including a tert-butyl group, a piperidine ring, and a formylbenzoyl moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry and enzyme inhibition.
The molecular formula of this compound is , with a molecular weight of 346.4 g/mol. The IUPAC name for this compound reflects its complex structure:
| Property | Value |
|---|---|
| Molecular Formula | C19H26N2O4 |
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | tert-butyl N-[[1-(4-formylbenzoyl)piperidin-3-yl]methyl]carbamate |
| InChI Key | KSLAUFQKNHYDGM-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors, modulating their activity. The compound's mechanism may involve binding to active sites or allosteric sites on target proteins, influencing their function.
Biological Activity and Case Studies
Recent research has highlighted the potential therapeutic applications of this compound, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). A study investigating related compounds showed that derivatives with similar structural motifs exhibited significant inhibitory effects on β-secretase and acetylcholinesterase, enzymes involved in amyloid-beta peptide aggregation and cholinergic signaling, respectively .
In Vitro Studies
In vitro assays have demonstrated that compounds structurally related to this compound can inhibit amyloidogenesis effectively. For instance, one study reported that a derivative showed up to 85% inhibition of Aβ aggregation at concentrations of 100 µM. This suggests that similar mechanisms may be at play for the compound , indicating its potential as a lead compound for further development in AD therapies.
In Vivo Studies
In vivo studies have also been conducted to assess the efficacy of these compounds in animal models of AD. For example, treatments with related compounds resulted in reduced levels of Aβ peptides and improved cognitive function in scopolamine-induced memory impairment models . However, the bioavailability and distribution of such compounds remain critical factors influencing their therapeutic potential.
Summary of Biological Activities
The biological activities associated with this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Potential inhibition of β-secretase and acetylcholinesterase |
| Neuroprotective Effects | May protect against neurotoxicity induced by amyloid-beta peptides |
| Antioxidant Activity | Preliminary data suggest weak antioxidant properties |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
